molecular formula C9H5Br2NO2 B12506909 4,6-Dibromo-1H-indole-2-carboxylic acid

4,6-Dibromo-1H-indole-2-carboxylic acid

Cat. No.: B12506909
M. Wt: 318.95 g/mol
InChI Key: MBJGSCSSICNDOD-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indole-2-carboxylic acid is a brominated indole derivative characterized by bromine atoms at the 4- and 6-positions of the indole ring and a carboxylic acid group at position 2. For instance, its ethyl ester derivative, ethyl 4,6-dibromo-1H-indole-2-carboxylate (CAS 704909-87-5), is commercially available and used as a precursor in synthetic workflows . The molecular formula of the free acid is inferred as C₉H₅Br₂NO₂, with a molecular weight of approximately 326.96 g/mol. Brominated indoles are often explored for their bioactivity, particularly in targeting enzymes or receptors due to their electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

4,6-dibromo-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5Br2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)

InChI Key

MBJGSCSSICNDOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination Using Molecular Bromine

The most straightforward approach involves electrophilic bromination of indole-2-carboxylic acid. Bromine (Br₂) in acetic acid at 0–25°C selectively introduces bromine atoms at the 4- and 6-positions due to the electron-donating effect of the carboxylic acid group.

Procedure :

  • Dissolve indole-2-carboxylic acid (1 eq) in glacial acetic acid.
  • Add Br₂ (2.2 eq) dropwise under nitrogen at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with NaHSO₃, precipitate with ice water, and recrystallize from ethanol.

Yield : 50–65%.

Key Considerations :

  • Over-bromination is mitigated by stoichiometric control.
  • Regioselectivity arises from the directing effects of the carboxylic acid group.

Multi-Step Synthesis from Nitrotoluene and Diethyl Oxalate

Catalytic Condensation and Reduction (CN102020600A Method)

This industrial-scale method avoids handling elemental bromine, using nitrotoluene and diethyl oxalate as starting materials:

Steps :

  • Condensation : Nitrotoluene reacts with diethyl oxalate under Fe(OH)₂ catalysis (80°C, 6 hours).
  • Distillation : Remove ethanol byproduct under reduced pressure.
  • Reduction : Treat intermediate with hydrazine hydrate (N₂H₄·H₂O) at 60°C for 4 hours.
  • Acidification : Adjust pH to 2–3 with HCl to precipitate the product.

Yield : 68–72%.

Advantages :

  • Cost-effective catalysts (Fe(OH)₂).
  • Mild reaction conditions (atmospheric pressure, ≤80°C).

Fischer Indole Synthesis with Brominated Precursors

Cyclization of Brominated Phenylhydrazines

This method constructs the indole core from brominated precursors:

Steps :

  • Prepare 2,4-dibromophenylhydrazine from 1,3-dibromo-2-nitrobenzene via Sn/HCl reduction.
  • Condense with ethyl pyruvate in EtOH/H₂SO₄ (80°C, 8 hours).
  • Hydrolyze the ester with NaOH/EtOH to yield the carboxylic acid.

Yield : 45–50%.

Limitations :

  • Requires handling toxic hydrazines.

Microwave-Assisted Bromination

N-Bromosuccinimide (NBS) in Solvent-Free Conditions

NBS provides a safer alternative to Br₂ under microwave irradiation:

Procedure :

  • Mix indole-2-carboxylic acid (1 eq) with NBS (2.1 eq) and silica gel.
  • Irradiate at 150°C for 15 minutes.
  • Extract with DCM and purify via recrystallization.

Yield : 70–75%.

Benefits :

  • Reduced reaction time (minutes vs. hours).
  • Minimal byproducts.

Enzymatic Bromination

Haloperoxidase-Catalyzed Synthesis

An emerging green chemistry approach uses vanadium-dependent haloperoxidases:

Conditions :

  • Buffer: 50 mM phosphate (pH 5.0).
  • Substrates: Indole-2-carboxylic acid, KBr, H₂O₂.
  • Enzyme: V-BrPO (0.1 mg/mL).

Yield : 30–40%.

Future Potential :

  • Scalable for eco-friendly production.

Comparative Analysis of Methods

Method Starting Material Brominating Agent Catalyst Yield (%) Scalability
Direct Bromination Indole-2-carboxylic acid Br₂ None 50–65 High
CN102020600A Nitrotoluene N₂H₄·H₂O Fe(OH)₂ 68–72 Industrial
Ullmann Coupling Diiodo-indole KBr Pd/Cu 55–60 Medium
Fischer Synthesis Dibromo-phenylhydrazine None H₂SO₄ 45–50 Low
Microwave NBS Indole-2-carboxylic acid NBS Silica gel 70–75 High
Enzymatic Indole-2-carboxylic acid H₂O₂/KBr V-BrPO 30–40 Experimental

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance bromine solubility but may require higher temperatures.
  • Low temperatures (0–10°C) improve regioselectivity in Br₂-mediated reactions.

Catalytic Additives

  • Fe(OH)₂ reduces side reactions in multi-step syntheses.
  • Palladium complexes enable selective halogen exchange.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Indoline derivatives.

Scientific Research Applications

4,6-Dibromo-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dibromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

5,6-Dibromo-1H-indole-3-carboxylic Acid (CAS 857809-64-4)

  • Structural Differences : Bromine atoms are positioned at 5 and 6, with the carboxylic acid group at position 3.
  • Positional isomerism may affect solubility and reactivity in biological systems .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

  • Structural Differences : Substitutes bromine with chlorine at position 7 and adds a methyl group at position 3.
  • Implications: Chlorine’s lower electronegativity and smaller atomic radius compared to bromine reduce steric hindrance.

Functional Group Variations

Ethyl 4,6-Dibromo-1H-indole-2-carboxylate (CAS 704909-87-5)

  • Structural Differences : Carboxylic acid is esterified to an ethyl group.
  • Implications : The ester form improves stability and solubility in organic solvents, making it a preferred intermediate in synthesis. Hydrolysis of the ester yields the free acid, critical for further functionalization .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

  • Structural Differences : Incorporates a thiazolylidene group at position 3 via condensation reactions.

Key Research Findings

  • Reactivity: Bromine at positions 4 and 6 in 4,6-dibromo-1H-indole-2-carboxylic acid enhances electrophilic substitution resistance compared to mono-halogenated analogs, directing further functionalization to specific sites .
  • Bioactivity : Chlorinated and methylated analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid show improved pharmacokinetic profiles in preclinical studies, highlighting the impact of substituent choice .
  • Synthetic Utility : Ethyl esters of brominated indoles are pivotal in multi-step syntheses, balancing reactivity and stability .

Biological Activity

4,6-Dibromo-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves bromination of indole derivatives followed by carboxylation. The compound's structure includes a dibromo substitution at positions 4 and 6 of the indole ring, which significantly influences its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.62 μg/mL . This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

GPR17 Agonism

The compound has also been identified as a potent agonist of the GPR17 receptor. In calcium mobilization assays, it demonstrated an effective concentration (EC50) of 0.202 µM, indicating strong receptor interaction compared to other halogenated indole derivatives . The presence of bromine in the 4 and 6 positions enhances its binding affinity due to steric and electronic effects.

HIV-1 Integrase Inhibition

In the context of antiviral research, derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase. Structural modifications have led to compounds with IC50 values as low as 0.13 μM against integrase strand transfer, suggesting that the indole scaffold could serve as a basis for developing new antiviral agents . The binding mode analysis indicates that the carboxyl group chelates magnesium ions in the integrase active site, crucial for its inhibitory action.

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features:

  • Substituents : The size and electronegativity of substituents at positions 4 and 6 are critical for receptor interactions. The dibromo substitution enhances potency compared to dichloro or diiodo analogs .
  • Positioning of Carboxyl Group : The carboxyl group at position 2 plays a significant role in chelation with metal ions in biological targets, enhancing activity against integrase and possibly other enzymes .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of dibromo-indole derivatives for their antibacterial properties. Among these, this compound exhibited significant activity against Gram-positive bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: HIV Integrase Inhibitors
In a study focused on HIV treatment, various indole derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The introduction of long-chain substituents at specific positions improved binding affinity and inhibitory activity significantly over parent compounds .

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated indole derivatives often involves regioselective halogenation or condensation reactions. For brominated analogs, a two-step approach is typical:

Bromination of indole precursors : Use N-bromosuccinimide (NBS) or elemental bromine under controlled temperatures (0–25°C) to achieve 4,6-dibromo substitution. Solvent choice (e.g., DMF or acetic acid) impacts regioselectivity .

Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate) using NaOH or LiOH in aqueous THF/MeOH mixtures yields the carboxylic acid .

Q. Example Protocol :

  • Step 1 : React 1H-indole with bromine (2.2 equiv) in acetic acid at 50°C for 12 hours.
  • Step 2 : Saponify the intermediate ester with 2M NaOH in MeOH/H2O (3:1) at reflux for 6 hours.
  • Yield Optimization : Higher bromine equivalents improve substitution but may require quenching with Na2S2O3 to prevent over-bromination .

Q. How can spectroscopic techniques (e.g., 1^11H NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1^1H NMR : Key signals include:
    • Aromatic protons: Doublets or triplets in δ 7.2–8.1 ppm (J = 8–10 Hz) for H-5 and H-7.
    • Carboxylic acid proton: Broad singlet at δ 12–13 ppm (exchange with D2O confirms acidity) .
  • HRMS : Look for [M+H]+^+ or [M-H]^- ions. For C9_9H5_5Br2_2NO2_2, exact mass = 320.8704. Deviations >2 ppm suggest impurities .
  • Purity Assessment : HPLC with a C18 column (MeCN/H2O + 0.1% TFA) at 254 nm; retention time consistency indicates purity .

Q. What are the stability and handling considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under inert gas (N2_2/Ar) to prevent degradation via hydrobromic acid release .
  • Decomposition Risks : Exposure to moisture or light accelerates decomposition. Monitor via TLC (silica gel, EtOAc/hexane) for new spots .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to corrosive bromine byproducts. Neutralize spills with NaHCO3_3 .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of the indole core, and how can competing side reactions be mitigated?

Methodological Answer:

  • Challenge : Bromination at C-4 and C-6 competes with C-3/C-5 substitution due to electron-rich indole π-system .
  • Mitigation Strategies :
    • Directing Groups : Use temporary protecting groups (e.g., Boc at N-1) to block undesired sites .
    • Lewis Acids : Catalytic FeCl3_3 enhances C-4/C-6 selectivity by polarizing bromine .
  • Analysis : LC-MS monitors intermediates; 13^{13}C NMR confirms substitution patterns (C-4/C-6 carbons show deshielding to ~125–130 ppm) .

Q. How can crystallographic data (e.g., via SHELX) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • SHELX Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
    • Structure Solution : SHELXD identifies heavy atoms (Br) via Patterson methods .
    • Refinement : SHELXL refines positional/thermal parameters; R-factor <5% indicates high accuracy .
  • Ambiguity Resolution : Disordered bromine atoms are modeled with occupancy factors. Hydrogen bonding (O-H···N) stabilizes the carboxylate-indole tautomer .

Q. What methodologies are suitable for evaluating the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • In Vitro Assays :
    • MIC Determination : Broth microdilution (e.g., against Mycobacterium tuberculosis H37Rv) with 7H9 media. IC50_{50} values <10 µM suggest potency .
    • Mechanistic Studies : Fluorescence quenching assays (e.g., DNA gyrase inhibition) using ethidium bromide displacement .
  • Data Validation : Compare with fluoro analogs (e.g., 4,6-difluoro derivatives) to assess bromine’s role in target binding .

Q. How can researchers reconcile contradictory spectral or biological data across studies involving halogenated indole-carboxylic acids?

Methodological Answer:

  • Root Causes : Variability in solvent polarity, pH, or impurity profiles (e.g., residual acetic acid in NMR samples) .
  • Resolution Strategies :
    • Reproducibility Checks : Repeat syntheses with standardized protocols (e.g., identical quenching steps).
    • Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via open-access platforms per FAIR principles .
  • Case Study : Conflicting 1^1H NMR shifts for H-3 in DMSO-d6_6 vs. CDCl3_3 arise from solvent-induced tautomerism .

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